

"4-(1-Methylpiperidin-4-YL)benzoic acid" molecular weight and formula

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Compound of Interest

Compound Name: 4-(1-Methylpiperidin-4-YL)benzoic acid

Cat. No.: B1369626

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An In-Depth Technical Guide to **4-(1-Methylpiperidin-4-YL)benzoic acid**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-(1-Methylpiperidin-4-YL)benzoic acid is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug development. Its structure incorporates a rigid benzoic acid moiety, ideal for forming stable amide bonds, and a saturated N-methylpiperidine ring, a common scaffold in centrally active agents and other therapeutics. This guide provides a comprehensive overview of its core molecular properties, proposes a robust synthetic pathway with detailed protocols, outlines methods for its analytical characterization, and discusses its strategic importance as a scaffold for generating diverse compound libraries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure, formula, and weight. These core attributes dictate its physical properties and chemical reactivity. **4-(1-Methylpiperidin-4-YL)benzoic acid** is characterized by a phenyl ring substituted at the 1 and 4 positions with a carboxylic acid group and a 1-methylpiperidin-4-yl group, respectively.

Chemical Structure and Identifiers

The molecule's key identifiers and properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₇ NO ₂	[1]
Molecular Weight	219.28 g/mol	[1] [2]
CAS Number	281234-85-3	[1] [3]
IUPAC Name	4-(1-methylpiperidin-4-yl)benzoic acid	[1]
Canonical SMILES	CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O	[1]

Structural Features and Significance

The molecule's utility is derived from its distinct chemical domains:

- **Benzoic Acid Moiety:** The carboxylic acid group is a versatile chemical handle. It readily participates in amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. Its acidity (pKa) is influenced by the electron-donating character of the piperidine ring.
- **1-Methylpiperidine Ring:** This saturated heterocycle is a prevalent motif in pharmaceuticals. The tertiary amine is basic and is typically protonated at physiological pH, which can enhance aqueous solubility and allow for interactions with biological targets. The N-methyl group prevents N-acylation or N-alkylation reactions, directing chemical modifications to other parts of the molecule. The piperidine ring acts as a non-planar, rigid spacer that orients the benzoic acid in a defined vector.

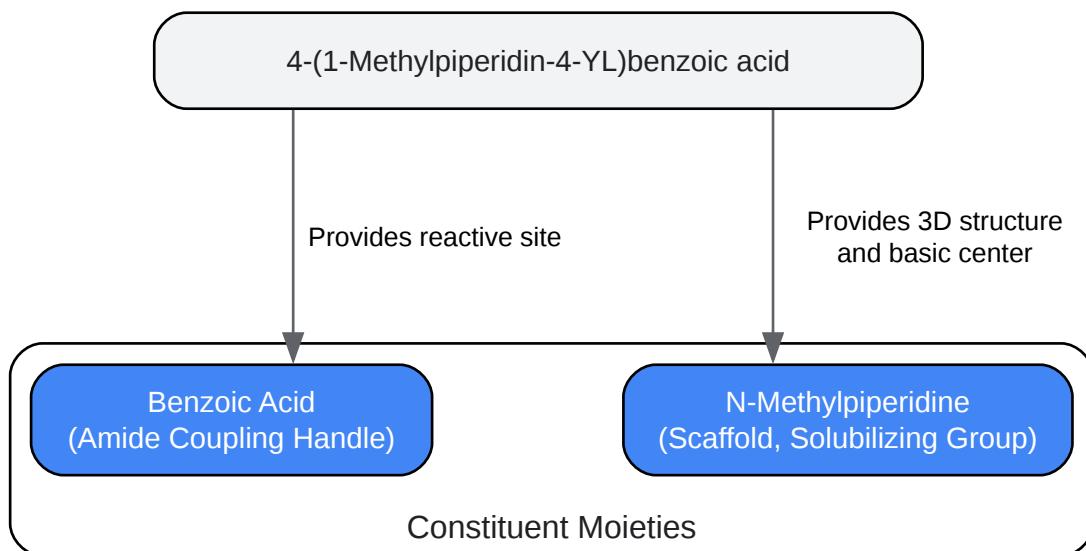


Diagram 1: Key Structural Features

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Diagram 1: Key Structural Features

Proposed Synthetic Strategy

While specific preparations of **4-(1-methylpiperidin-4-yl)benzoic acid** are not widely published, a robust and logical synthesis can be designed using well-established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling reaction is an ideal choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.

The proposed workflow involves the palladium-catalyzed cross-coupling of a protected benzoic acid derivative, methyl 4-bromobenzoate, with a suitable piperidine-containing organoboron reagent. This is followed by a simple hydrolysis step to yield the final product.

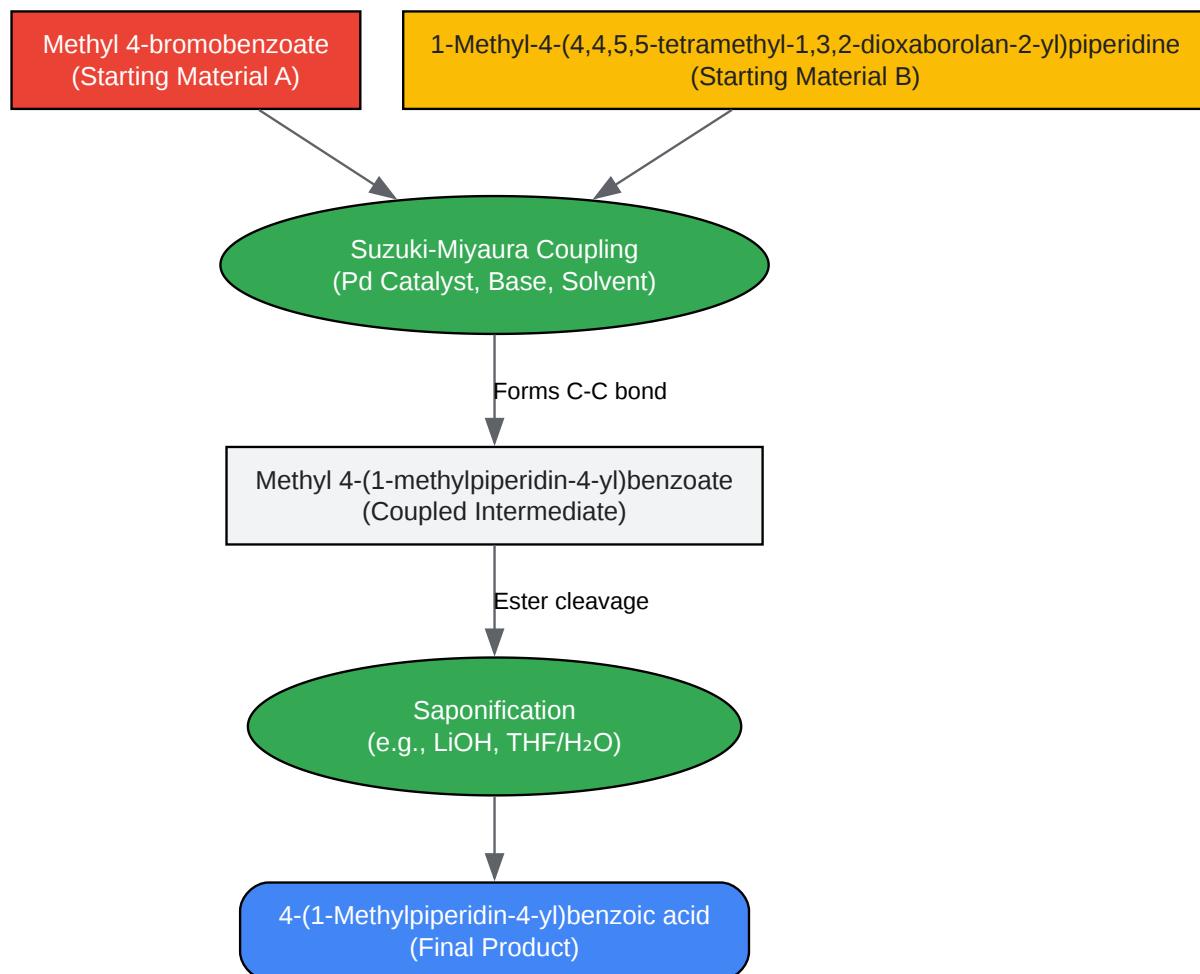


Diagram 2: Proposed Suzuki Coupling Synthesis Workflow

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Diagram 2: Proposed Suzuki Coupling Synthesis Workflow

Experimental Protocol: Two-Step Synthesis

This protocol is a self-validating system. Successful synthesis of the intermediate (Step 1) is confirmed by analytical techniques before proceeding to the final hydrolysis, ensuring efficient use of materials.

Step 1: Suzuki-Miyaura Coupling

- Materials:

- Methyl 4-bromobenzoate (1.0 eq)
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.02 eq)
- Potassium carbonate (K_2CO_3), anhydrous (3.0 eq)
- 1,4-Dioxane and Water (4:1 v/v), degassed
- Ethyl acetate, Brine, Anhydrous sodium sulfate

- Procedure:
 - To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add methyl 4-bromobenzoate, the piperidine boronic ester, and potassium carbonate.
 - Add the palladium catalyst.
 - Add the degassed dioxane/water solvent mixture via cannula.
 - Rationale: Degassing the solvent is critical to prevent oxidation of the $\text{Pd}(0)$ active catalyst, which would otherwise halt the catalytic cycle.
 - Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the organic layer sequentially with water and brine.
 - Rationale: The aqueous washes remove the inorganic base (K_2CO_3) and other water-soluble byproducts.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure methyl 4-(1-methylpiperidin-4-yl)benzoate.

Step 2: Saponification (Ester Hydrolysis)

- Materials:
 - Methyl 4-(1-methylpiperidin-4-yl)benzoate (from Step 1)
 - Lithium hydroxide (LiOH) (2.0-3.0 eq)
 - Tetrahydrofuran (THF) and Water (3:1 v/v)
 - 1 M Hydrochloric acid (HCl)
- Procedure:
 - Dissolve the ester intermediate in the THF/water solvent mixture.
 - Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
 - Rationale: LiOH is a strong nucleophile for ester hydrolysis, and the THF co-solvent ensures the solubility of the organic starting material.
 - Once the reaction is complete, remove the THF under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and slowly acidify with 1 M HCl to a pH of ~6. A precipitate should form.
 - Rationale: The product is a zwitterionic solid. Adjusting the pH to its isoelectric point minimizes its solubility, maximizing precipitation and yield.
 - Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, **4-(1-methylpiperidin-4-yl)benzoic acid**.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A standard workflow involves spectroscopic analysis and chromatography.

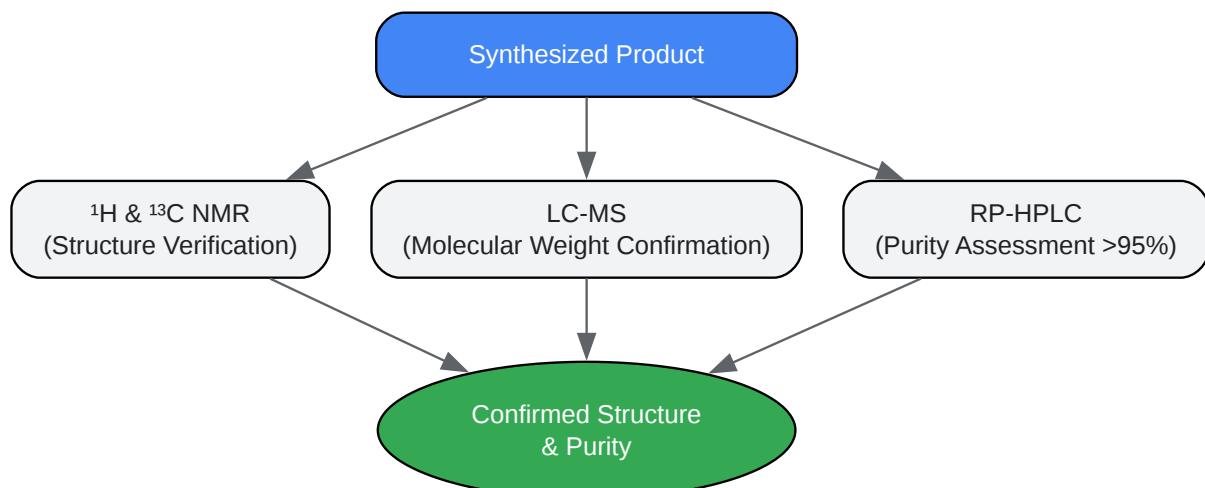


Diagram 3: Analytical Characterization Workflow

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Diagram 3: Analytical Characterization Workflow

Protocol: NMR Spectroscopy

- Objective: To confirm the chemical structure by analyzing the chemical environment of each proton and carbon atom.
- Procedure:
 - Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a trace of DCl to aid solubility).
 - Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
 - Expected ¹H NMR Features: Doublets in the aromatic region (7-8 ppm) corresponding to the 1,4-disubstituted benzene ring, a multiplet for the piperidine C4-proton, various multiplets for the other piperidine protons, and a singlet around 2.2-2.5 ppm for the N-methyl group.
 - Expected ¹³C NMR Features: Resonances for the carboxyl carbon (~167 ppm), quaternary aromatic carbons, protonated aromatic carbons, and distinct signals for the piperidine and N-methyl carbons.

Protocol: Mass Spectrometry

- Objective: To confirm the molecular weight of the compound.
- Procedure:
 - Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
 - Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.
 - Expected Result: A prominent peak corresponding to the protonated molecule $[M+H]^+$ at an m/z value of approximately 220.29.

Applications in Drug Development

4-(1-Methylpiperidin-4-YL)benzoic acid is not an end-product therapeutic but rather a strategic building block for creating libraries of novel chemical entities. Its bifunctional nature allows it to act as a molecular "linker" or scaffold.

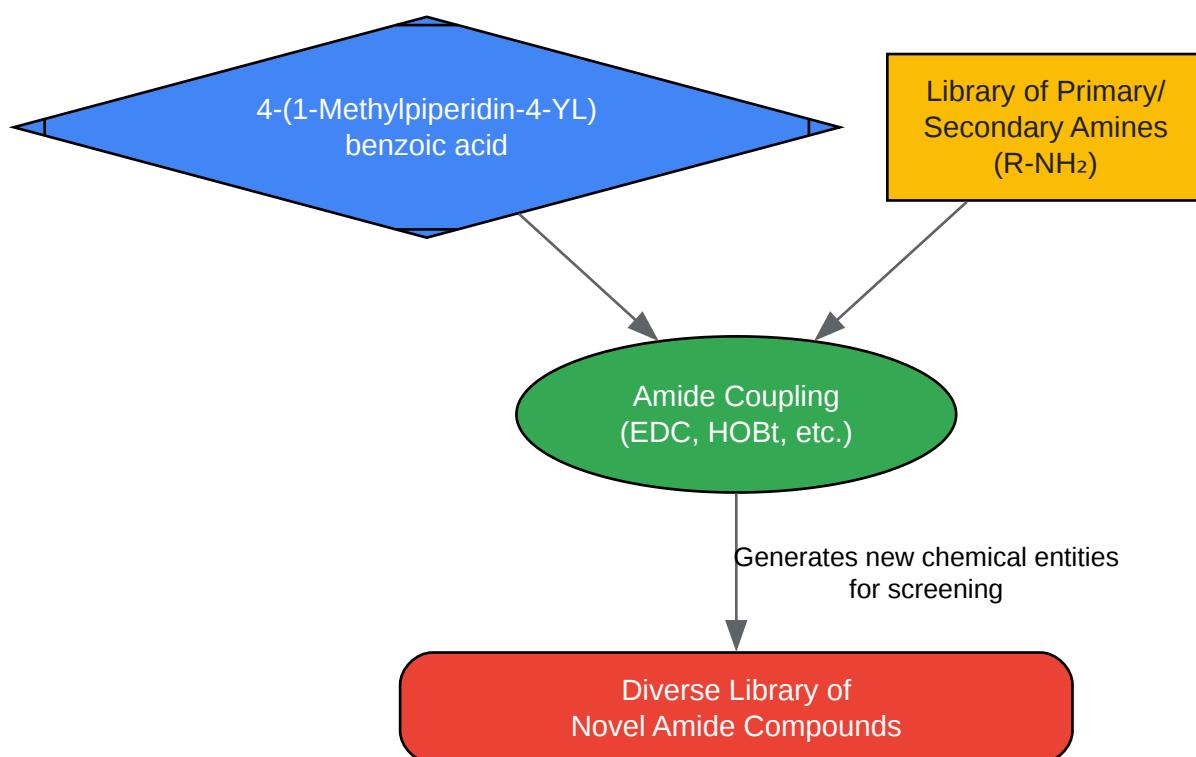


Diagram 4: Role as a Scaffold in Library Synthesis

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Diagram 4: Role as a Scaffold in Library Synthesis

The primary application is in the synthesis of amide libraries. The carboxylic acid can be coupled with a diverse set of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBr, HATU). This allows for the systematic exploration of the chemical space around the core scaffold, which is a fundamental strategy in lead generation and optimization. By varying the amine coupling partner, researchers can modulate properties such as:

- Potency and Selectivity: Introducing new functional groups to interact with the biological target.
- Pharmacokinetics: Modifying lipophilicity (LogP), solubility, and metabolic stability.
- Physicochemical Properties: Altering characteristics like melting point and crystallinity.

This approach enables the rapid generation of hundreds or thousands of related compounds for high-throughput screening, accelerating the discovery of new drug candidates.

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